molecular formula C11H15FOS B3847225 5-(2-fluorophenoxy)-1-pentanethiol

5-(2-fluorophenoxy)-1-pentanethiol

Cat. No.: B3847225
M. Wt: 214.30 g/mol
InChI Key: FYEZBVTWCDLDGV-UHFFFAOYSA-N
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Description

Based on available data, the fluorophenoxy derivative likely shares similarities with 1-pentanethiol in terms of thiol reactivity and molecular interactions but differs in steric and electronic properties due to the fluorophenoxy substituent. Below, we address the limitations of the evidence and provide insights based on structurally related compounds.

Properties

IUPAC Name

5-(2-fluorophenoxy)pentane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FOS/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-14/h2-3,6-7,14H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEZBVTWCDLDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Pentanethiol (CAS 110-66-7)

Key Properties and Applications:

  • Role in Materials Science: 1-Pentanethiol acts as a defect passivator in perovskite solar cells, reducing trap density by 0.33% doping (optimal concentration). This enhances photovoltaic performance by lowering non-radiative recombination and Urbach energy (indicative of reduced disorder) .
  • Surface Modification: In nanoparticle (Au NP) assemblies, 1-pentanethiol binds to NPs via thiol groups, increasing hydrophobicity and stabilizing metal liquid-like films at oil-water interfaces. This classifies it as a modifier .
  • Spectroscopic Data : Rotational spectra of 1-pentanethiol reveal torsional motion of the SH group and internal rotation of the terminal CH3 group, with conformational flexibility influenced by Ar/Ne environments .

Table 1: Comparative Properties of 1-Pentanethiol and Analogues

Property 1-Pentanethiol Tetrabutylammonium Nitrate (Promoter) Fluorophenoxy Derivatives*
Role in NP Assembly Modifier (binds NPs) Promoter (no surface binding) Likely modifier
Hydrophobicity Increased Neutral Higher (fluorophenoxy)
Defect Passivation Effective N/A Potentially enhanced
Conformational Flexibility High (SH/CH3 motion) Low Reduced (bulky substituent)

*Hypothesized based on structural analogs.

2-(2,6-Dimethylphenoxy)acetamide Derivatives
Pentanochlor (CAS 239-73)

A chlorinated analog of 1-pentanethiol, pentanochlor is used as a pesticide reference standard. Its chlorine substituent increases electronegativity and environmental persistence compared to thiols, illustrating how halogen substitution alters chemical stability and reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorophenoxy)-1-pentanethiol
Reactant of Route 2
5-(2-fluorophenoxy)-1-pentanethiol

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